molecular formula C20H42O2S B050082 DI-N-DECYL SULPHONE CAS No. 111530-37-1

DI-N-DECYL SULPHONE

Cat. No.: B050082
CAS No.: 111530-37-1
M. Wt: 346.6 g/mol
InChI Key: VXDCCDLGCOFZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Decane-1-sulfonyl)decane is an organic compound characterized by the presence of a sulfonyl group attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Decane-1-sulfonyl)decane can be synthesized through the sulfonation of decane. The process typically involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide to form the sodium salt of decane-1-sulfonic acid. This intermediate can then be further reacted with decane to form 1-(Decane-1-sulfonyl)decane .

Industrial Production Methods: Industrial production of 1-(Decane-1-sulfonyl)decane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Decane-1-sulfonyl)decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Decane-1-sulfonyl)decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Decane-1-sulfonyl)decane involves its interaction with molecular targets such as cell membranes and proteins. The sulfonyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s behavior in biological systems. Pathways involved include membrane disruption and modulation of protein function .

Comparison with Similar Compounds

Comparison: 1-(Decane-1-sulfonyl)decane is unique due to its specific chain length and the presence of the sulfonyl group, which imparts distinct chemical and physical properties. Compared to shorter or longer chain sulfonates, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-decylsulfonyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCCDLGCOFZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597967
Record name 1-(Decane-1-sulfonyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500026-38-0
Record name 1-(Decane-1-sulfonyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DI-N-DECYL SULPHONE
Reactant of Route 2
DI-N-DECYL SULPHONE
Reactant of Route 3
DI-N-DECYL SULPHONE
Reactant of Route 4
DI-N-DECYL SULPHONE
Reactant of Route 5
DI-N-DECYL SULPHONE
Reactant of Route 6
DI-N-DECYL SULPHONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.